4-Methylaminorex
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-methyl-5-phenyl-4,5-dihydro-1,3-oxazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c1-7-9(13-10(11)12-7)8-5-3-2-4-6-8/h2-7,9H,1H3,(H2,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJQBMYDFWFGESC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OC(=N1)N)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30860432 | |
| Record name | 4,5-Dihydro-4-methyl-5-phenyl-2-oxazolamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30860432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3568-94-3 | |
| Record name | 4,5-Dihydro-4-methyl-5-phenyl-2-oxazolamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3568-94-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methylaminorex | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003568943 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Methylaminorex | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01447 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 4,5-Dihydro-4-methyl-5-phenyl-2-oxazolamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30860432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Historical Context of Research and Development
The compound 4-methylaminorex, a substance belonging to the 2-amino-5-aryloxazoline group, was first synthesized in 1960. wikipedia.orgnih.gov The synthesis was accomplished by a research team at McNeil Laboratories in Fort Washington, Pennsylvania, led by George Poos. erowid.org Initially, the primary focus of the research was on the compound's potential anorexigenic (appetite-suppressing) properties. erowid.orgncats.ioncats.io The stimulant effects on the central nervous system observed during early studies were considered undesirable side effects. erowid.org
The first formal publication detailing the compound appeared in "The Journal of Medicinal Chemistry" in 1963, introducing it as a potent new anorectic agent. erowid.orgncats.io Following its initial synthesis and publication, several patents for this compound were issued between 1963 and 1966. erowid.org The original synthesis route for the (±)-cis isomers, which are the forms most commonly associated with recreational use, typically involved the cyclization of dl-phenylpropanolamine with cyanogen (B1215507) bromide. wikipedia.orgchemeurope.com
Despite the initial interest in its therapeutic potential as an anorectic, the development of this compound was eventually discontinued. ncats.ioncats.io The development focus shifted instead to the related compound, aminorex. ncats.ioncats.io However, aminorex was later removed from the market after its use was associated with cases of fatal pulmonary hypertension. ncats.ioncats.io
Table 1: Timeline of Early Research and Regulation
| Year(s) | Event | Reference(s) |
| Early 1960s | First synthesized by George Poos's research group at McNeil Laboratories. | erowid.org |
| 1963 | First published report in 'The Journal of Medicinal Chemistry'. | erowid.org |
| 1963-1966 | Several patents for this compound were issued. | erowid.org |
| 1987 | The U.S. Drug Enforcement Administration (DEA) proposed emergency scheduling of this compound. | erowid.org |
| 1989 | This compound was permanently placed in U.S. Schedule I. | erowid.org |
Evolution of Research Focus on 4 Methylaminorex
Stereoisomerism and Configuration Analysis
This compound possesses a molecular structure with two chiral centers, located at the C4 and C5 positions of the oxazoline (B21484) ring. mdma.cherowid.org This chirality gives rise to the existence of four distinct stereoisomers. mdma.chwikipedia.orgncats.io These stereoisomers are grouped into two pairs of diastereomers, known as cis and trans, each of which consists of a pair of enantiomers. mdma.cherowid.org
The diastereomeric forms of this compound are defined by the relative orientation of the methyl group at C4 and the phenyl group at C5.
Cis Isomers: In the cis configuration, the methyl and phenyl substituents are located on the same side of the oxazoline ring plane. mdma.chmdpi.com The two enantiomers of this form are (4R,5S) and (4S,5R). mdma.chnih.gov
Trans Isomers: In the trans configuration, the methyl and phenyl substituents are on opposite sides of the oxazoline ring plane. mdma.chmdpi.com This form also exists as a pair of enantiomers: (4R,5R) and (4S,5S). mdma.chnih.gov
The differentiation between cis and trans isomers is crucial as they can exhibit different properties. mdma.chsouthernforensic.org Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy are vital for distinguishing between these diastereomers. mdma.cherowid.org For instance, the coupling constant between the protons at C4 and C5 (JH4-H5) is typically larger in the cis isomers (around 8.80 Hz) compared to the trans isomers (around 7.36 Hz). mdma.cherowid.org Furthermore, in 13C-NMR, the C4, C5, and methyl carbon signals of the cis isomers are shifted upfield relative to the trans isomers. mdma.cherowid.org
Each diastereomer (cis and trans) is a racemic mixture, meaning it is composed of a 1:1 ratio of its two enantiomers. mdma.chwikipedia.orgmdpi.com For example, the commonly referenced (±)-cis-4-Methylaminorex is a racemic mixture of the (4R,5S) and (4S,5R) enantiomers. wikipedia.orgnih.gov Similarly, (±)-trans-4-Methylaminorex is a racemate of the (4S,5S) and (4R,5R) isomers. wikipedia.orgnih.gov
Research has shown that the individual enantiomers can possess different potencies and pharmacokinetic profiles. ncats.iomdpi.comnih.gov For example, one study in rats demonstrated that the trans-(4R,5R)-isomer had a significantly longer elimination half-life and higher oral bioavailability compared to the other three stereoisomers. nih.gov Most chiral new psychoactive substances are typically traded as racemic mixtures. mdpi.com
Table 1: Stereoisomers of this compound
| Diastereomer | Enantiomeric Configuration | Precursor (Cyanogen Bromide Route) |
|---|---|---|
| (±)-cis | (4R,5S) / (4S,5R) | dl-Norephedrine (erythro) |
| (±)-trans | (4R,5R) / (4S,5S) | dl-Norpseudoephedrine (threo) |
Synthetic Methodologies for Research Compounds
The synthesis of this compound and its analogues for research purposes involves established chemical pathways that allow for stereochemical control.
Two primary routes are documented for the synthesis of this compound stereoisomers, starting from phenylpropanolamine precursors. mdma.ch
Cyanogen (B1215507) Bromide Route: This is a classic one-step cyclization method. mdma.chchemeurope.com The stereochemistry of the final product is retained from the starting material. erowid.org
Reacting dl-norephedrine (the erythro amino-alcohol) with cyanogen bromide yields (±)-cis-4-Methylaminorex. erowid.orgwikipedia.org
Reacting dl-norpseudoephedrine (the threo amino-alcohol) with cyanogen bromide yields (±)-trans-4-Methylaminorex. erowid.orgsouthernforensic.org
Potassium Cyanate Route: This alternate pathway involves two steps: first, the formation of a carbamyl (urea) intermediate by reacting the precursor with potassium or sodium cyanate, followed by cyclization with a strong acid like hydrochloric acid. wikipedia.orgsouthernforensic.orgchemeurope.com A key distinction of this route is that it can proceed with an inversion of configuration. southernforensic.org
When norephedrine is used as the precursor, the reaction with potassium cyanate predominantly produces trans-4-Methylaminorex. wikipedia.orgsouthernforensic.orgmdma.ch This occurs via an intramolecular SN2-type attack at the benzylic carbon within the urea (B33335) intermediate, causing stereochemical inversion. southernforensic.org
To study structure-activity relationships, various analogues of this compound have been synthesized. The primary strategy involves modification of the phenyl ring.
Halogenation: A common derivatization strategy is the introduction of a halogen atom (fluorine, chlorine, bromine) onto the phenyl ring, typically at the para (4') position. mdpi.comnih.gov The synthesis of these analogues, such as 4'-fluoro-4-methylaminorex (4F-MAR), often begins with a correspondingly substituted precursor, like para-fluorobenzaldehyde, which is converted to a substituted norephedrine analogue before cyclization. mdma.chsmolecule.com
Alkylation: Another modification is the addition of an alkyl group, such as a methyl group, to the phenyl ring. The synthesis of para-methyl-4-methylaminorex (4,4'-DMAR), for example, starts from 4'-methylnorephedrine. nih.gov
Methylenedioxy Substitution: Analogues like 3',4'-methylenedioxy-4-methylaminorex (MDMAR) have also been created. researchgate.netresearchgate.netnih.gov The synthesis for MDMAR involved starting with 3,4-methylenedioxypropiophenone and proceeding through several steps to create the necessary 3',4'-methylenedioxynorephedrine precursor before cyclization. researchgate.netnih.gov
Characterization of Novel Derivatives and Analogues
The unequivocal identification and structural elucidation of novel this compound derivatives rely on a combination of advanced analytical techniques. mdpi.comdrugsandalcohol.ie
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1H and 13C NMR are indispensable for confirming the molecular structure. mdpi.comnih.gov As previously mentioned, NMR is particularly powerful for distinguishing between cis and trans diastereomers by analyzing chemical shifts and proton-proton coupling constants. mdma.cherowid.orgmdpi.com For example, a 2022 study on halogenated derivatives used NMR to confirm that the samples purchased online were all of the trans-diastereomeric form. mdpi.com
Mass Spectrometry (MS): Techniques like liquid chromatography-high-resolution mass spectrometry (LC-HRMS) and gas chromatography-mass spectrometry (GC-MS) are used to determine the molecular weight and fragmentation patterns of the compounds, aiding in their identification. mdpi.comresearchgate.netnih.gov
Chiral Chromatography: Chiral high-performance liquid chromatography with ultraviolet detection (HPLC-UV) is employed to separate the enantiomers within a racemic mixture. mdpi.comnih.gov This is critical for studying the properties of individual enantiomers and confirming that samples are indeed racemic. mdpi.com
Table 2: 1H and 13C NMR Chemical Shift Values (δ, ppm) for Halogenated trans-4-Methylaminorex Derivatives in CDCl3 mdpi.com
| Position | 4'F-4-MAR (1H) | 4'F-4-MAR (13C) | 4'Cl-4-MAR (1H) | 4'Cl-4-MAR (13C) | 4'Br-4-MAR (1H) | 4'Br-4-MAR (13C) |
|---|---|---|---|---|---|---|
| 2 | - | 158.7 | - | 158.8 | - | 158.8 |
| 4 | 3.53 | 60.1 | 3.52 | 60.1 | 3.52 | 60.1 |
| 5 | 4.96 | 85.0 | 4.94 | 84.4 | 4.91 | 84.4 |
| 1' | - | 134.7 | - | 137.5 | - | 138.1 |
| 2'/6' | 7.32 | 128.2 | 7.30 | 128.0 | 7.25 | 128.3 |
| 3'/5' | 7.08 | 115.8 | 7.35 | 129.1 | 7.51 | 121.9 |
| 4' | - | 162.8 | - | 134.4 | - | 132.0 |
| CH3 | 1.15 | 15.6 | 1.14 | 15.6 | 1.14 | 15.6 |
Data from a 2022 study characterizing novel derivatives. mdpi.com
Pharmacological Investigations of 4 Methylaminorex Mechanisms
In Vitro Neuropharmacological Profiles
In vitro studies, primarily using rat brain synaptosomes and transporter-transfected human embryonic kidney (HEK) 293 cells, have been instrumental in elucidating the neuropharmacological profile of 4-methylaminorex. nih.govnih.gov These investigations have revealed that 4-MAR and its analogues act as potent monoamine releasing agents, interacting with the transporters for dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and serotonin (B10506) (SERT). acs.orgwikipedia.orgljmu.ac.uk
Monoamine Transporter Interactions
This compound is characterized as a substrate-type releaser at monoamine transporters. nih.govljmu.ac.uk This means it is transported into the neuron by these transporters and subsequently triggers the reverse transport, or efflux, of neurotransmitters from the neuron into the synapse. nih.gov The compound's pharmacological profile is more similar to amphetamine than to 3,4-methylenedioxymethamphetamine (MDMA), as it preferentially interacts with the norepinephrine and dopamine transporters over the serotonin transporter. nih.govresearchgate.net
Studies have consistently shown that this compound is a potent and efficacious releaser of dopamine. wikipedia.orgnih.gov In vitro assays using rat brain synaptosomes have demonstrated that (±)-cis-4-MAR has a high potency for inducing dopamine release, with a reported EC50 value of 1.7 nM. wikipedia.orgeuropa.eu This indicates that a very low concentration of the compound is needed to achieve half of its maximum effect on dopamine release. Further research has identified both (±)-cis-4-MAR and its analogue, (±)-cis-4,4′-DMAR, as substrate-type releasers at the dopamine transporter. nih.govresearchgate.net The behavioral effects of this compound isomers are believed to be strongly related to this drug-induced dopamine release. ncats.ionih.gov
Similar to its effects on the dopamine transporter, this compound demonstrates potent activity at the norepinephrine transporter. nih.govwikipedia.org The (±)-cis isomer of 4-MAR has an EC50 value of 4.8 nM for norepinephrine release in rat brain synaptosomes. wikipedia.org This high potency at the NET contributes to its classification as a norepinephrine-dopamine releasing agent. wikipedia.org Studies comparing 4-MAR to its analogues show that while it has a strong preference for NET and DAT, other related compounds like 4,4′-DMAR exhibit a more balanced, non-selective profile across all three monoamine transporters. ljmu.ac.ukresearchgate.net
Compared to its potent effects on DAT and NET, this compound has considerably weaker activity at the serotonin transporter. wikipedia.orgnih.gov The EC50 value for serotonin release by (±)-cis-4-MAR is 53.2 nM, which is significantly higher than its values for dopamine and norepinephrine release, indicating lower potency. wikipedia.org While all isomers of this compound (with the exception of the relatively inactive trans-4R,5R isomer) have been shown to elevate extracellular serotonin levels, this effect is less pronounced than the elevation of dopamine. nih.govuni.lu This distinguishes 4-MAR from compounds like MDMA or its analogue 4,4′-DMAR, which have much more potent actions at SERT. nih.govnih.gov
Neurotransmitter Release and Inhibition Potencies
The primary mechanism of action for this compound is the release of monoamine neurotransmitters. ncats.iowikipedia.org It functions as a substrate-type releaser, meaning it is a substrate for the monoamine transporters and induces their reversal of function. nih.govljmu.ac.uk This leads to a non-vesicular release of dopamine, norepinephrine, and to a lesser extent, serotonin, from the presynaptic neuron into the synaptic cleft. wikipedia.orgnih.gov
This compound is a potent dopamine-releasing agent. wikipedia.orgnih.gov Studies have demonstrated that it substantially increases extracellular dopamine levels. nih.gov The potency of its various stereoisomers in elevating dopamine follows the order: trans-4S,5S > cis-4S,5R ≈ cis-4R,5S > trans-4R,5R. nih.govuni.lu This potent dopamine release is considered a key factor in the compound's stimulant effects. nih.govnih.gov In vitro release assays using rat brain synaptosomes have quantified this activity, showing that (±)-cis-4-MAR is one of the most potent and selective dopamine releasing agents known. wikipedia.org
Interactive Data Table: Monoamine Release Potency (EC50, nM) in Rat Brain Synaptosomes
| Compound | Dopamine (DA) Release | Norepinephrine (NE) Release | Serotonin (5-HT) Release |
| (±)-cis-4-Methylaminorex | 1.7 | 4.8 | 53.2 |
| d-Amphetamine | 5.8–24.8 | 6.6–10.2 | 698–1,765 |
| Aminorex | 9.1–49.4 | 15.1–26.4 | 193–414 |
| (±)-cis-4,4'-DMAR | 8.6 | 26.9 | 18.5 |
| EC50 (Half-maximal effective concentration) values represent the concentration of a drug that induces a response halfway between the baseline and maximum. A lower EC50 value indicates greater potency. Data sourced from multiple studies. nih.govwikipedia.orgdrugsandalcohol.ie |
Norepinephrine Release
This compound (4-MAR) demonstrates potent activity as a norepinephrine releasing agent. wikipedia.orgnih.govresearchgate.netdrugsandalcohol.ieontosight.ai In vitro studies using rat brain synaptosomes have determined its half-maximal effective concentration (EC50) for inducing norepinephrine release to be 4.8 nM. wikipedia.org Further research on transporter-transfected human embryonic kidney (HEK) 293 cells has substantiated its preferential inhibition of the norepinephrine transporter (NET). nih.govresearchgate.net This pharmacological action highlights its significant interaction with the noradrenergic system. nih.govresearchgate.netontosight.ai The potency of (±)-cis-4,4'-DMAR at the norepinephrine transporter is comparable to that of other psychostimulant drugs like d-amphetamine and aminorex. drugsandalcohol.ie
Serotonin Release
In comparison to its effects on norepinephrine and dopamine, this compound exhibits weaker effects on serotonin release. wikipedia.org Studies utilizing rat brain synaptosomes have reported an EC50 value of 53.2 nM for the induction of serotonin release, indicating a lower potency at the serotonin transporter (SERT). wikipedia.org This suggests that while 4-MAR does interact with the serotonergic system, its primary mechanism of action is more closely associated with the catecholaminergic systems. Research has shown that while cis-4,4′-DMAR, cis-MDMAR, and trans-MDMAR are fully efficacious releasing agents at the serotonin transporter, trans-4,4′-DMAR functions as a fully efficacious uptake blocker. nih.gov
Receptor Binding Affinities and Functional Activity (e.g., Dopamine Receptors)
Investigations into the receptor binding profile of this compound reveal that it has negligible binding affinities at various monoamine receptors, with Ki values greater than 2 μM. nih.govresearchgate.netresearchgate.net This indicates that its primary pharmacological effects are not mediated by direct receptor agonism or antagonism but rather through its action as a monoamine releasing agent. nih.govresearchgate.net Studies have shown that the rewarding properties of 4-MAR and its isomers are mediated through the dopamine D1 and D2 receptors. researchgate.net The compound is a potent dopamine releaser, which is a key aspect of its functional activity. scispace.comnih.govnih.gov
In Vivo Neuropharmacological Studies (Animal Models)
Effects on Extracellular Monoamine Levels
In vivo microdialysis studies in rats have demonstrated that this compound significantly elevates extracellular levels of monoamines, particularly dopamine and, to a lesser extent, serotonin, in the nucleus accumbens. julkari.fiuni.lunih.gov The administration of various isomers of 4-MAR resulted in increased extracellular concentrations of both neurotransmitters, with the exception of the trans-4R,5R isomer for 5-HT. uni.lunih.govresearchgate.net These findings from animal models confirm the potent monoamine releasing capabilities of this compound observed in in vitro studies. julkari.fiuni.lunih.gov
Modulation of Neuronal Systems
The primary mechanism through which this compound (4-MAR) exerts its stimulant effects is by modulating monoaminergic neurotransmitter systems. Specifically, it functions as a potent releasing agent for norepinephrine and dopamine, with a less pronounced effect on serotonin. wikipedia.org This action leads to increased extracellular concentrations of these crucial neurotransmitters in the synaptic cleft, thereby enhancing neuronal signaling. mdpi.com
Research indicates that 4-MAR interacts with the dopamine transporter (DAT), norepinephrine transporter (NET), and to a lesser extent, the serotonin transporter (SERT). wikipedia.orgncats.io Unlike a reuptake inhibitor which simply blocks the transporter, a releasing agent like 4-MAR can reverse the direction of the transporter, causing the release of neurotransmitters from the presynaptic neuron. researchgate.net
Studies using rat brain synaptosomes have quantified the potency of 4-MAR in inducing the release of these monoamines. The half-maximal effective concentration (EC₅₀) values, which represent the concentration of the drug required to elicit half of its maximum effect, demonstrate its high potency, particularly as a dopamine releasing agent. wikipedia.org
| Transporter | EC₅₀ Value (nM) |
| Dopamine (DAT) | 1.7 |
| Norepinephrine (NET) | 4.8 |
| Serotonin (SERT) | 53.2 |
| Source: wikipedia.org |
These findings highlight 4-MAR as one of the most potent and selective dopamine releasing agents known. wikipedia.org Its behavioral effects are thought to be primarily linked to this drug-induced release of dopamine. ncats.ioresearchgate.net
Further investigations have explored the impact of 4-MAR on neuronal activity and enzyme function. Acute administration of 4-MAR has been shown to cause a significant, though temporary, increase in the levels of neurotensin, dynorphin (B1627789) A, and substance P in the substantia nigra, changes that are mediated by increased dopaminergic activity. nih.gov Additionally, studies have observed a rapid and significant decrease in the activity of tryptophan hydroxylase, the rate-limiting enzyme in serotonin synthesis, following 4-MAR administration. nih.govnih.gov This effect on tryptophan hydroxylase activity appears to be mediated by oxidative mechanisms. nih.gov In contrast, while a temporary decline in striatal tyrosine hydroxylase (the rate-limiting enzyme in dopamine synthesis) was observed shortly after a single dose, no long-term changes were noted, suggesting that 4-MAR does not have a lasting neurotoxic effect on dopaminergic neurons. nih.gov
Electrophysiological studies have further elucidated the action of 4-MAR's stereoisomers on midbrain dopamine neurons. The intravenous administration of the various isomers of 4-MAR produced a dose-dependent suppression of the firing rate of dopamine cells in both the ventral tegmental area (A10) and the substantia nigra pars compacta (A9). nih.gov The trans-4S,5S isomer was found to be the most potent in suppressing dopamine cell firing. nih.gov This suppressant effect was reversed by D2/D3 receptor antagonists, suggesting that the action of 4-MAR on midbrain dopamine cell firing is mediated by the release of dopamine, which then acts on D2/D3 autoreceptors. nih.gov
The modulation of these neuronal systems by 4-MAR and its isomers underscores the compound's potent activity as a monoamine releasing agent, with a particularly strong influence on the dopaminergic system. researchgate.netnih.govnih.gov
Behavioral Pharmacology in Animal Models
Locomotor Activity Assessments
The administration of 4-methylaminorex stereoisomers has been shown to produce a dose-dependent increase in locomotor activity in rats. researchgate.netresearchgate.net At lower doses, the primary effect observed is an increase in ambulatory movement. However, as the dosage increases, this heightened locomotor activity is often followed by the emergence of stereotyped behaviors, such as continuous sniffing, chewing, and head bobbing. researchgate.net Following this period of stereotypy, a phase of rebound-enhanced locomotor activity has been observed. researchgate.net
The potency of the different stereoisomers in inducing these effects varies. The rank order of potency for the stereoisomers of this compound on locomotor activity has been established as: (4S,5S) > (4R,5S) = (4S,5R) < (4R,5R). researchgate.netresearchgate.net Studies on the related compound, para-methyl-4-methylaminorex (4,4'-DMAR), also indicate that the cis-isomer can induce significant psychomotor agitation. nih.govmdpi.com
| Isomer | Observed Effect at Low Doses | Observed Effect at High Doses | Relative Potency |
|---|---|---|---|
| trans-(4S,5S) | Increased locomotor activity | Initial locomotor increase, followed by stereotypy and then rebound hyperactivity | Most Potent |
| cis-(4R,5S) | Increased locomotor activity | Initial locomotor increase, followed by stereotypy and then rebound hyperactivity | Less potent than trans-(4S,5S) |
| cis-(4S,5R) | Increased locomotor activity | Initial locomotor increase, followed by stereotypy and then rebound hyperactivity | Less potent than trans-(4S,5S) |
| trans-(4R,5R) | Increased locomotor activity | Initial locomotor increase, followed by stereotypy and then rebound hyperactivity | Least Potent |
Reinforcement and Reward Pathway Investigations
Investigations into the reinforcement and reward pathways have been crucial in determining the abuse liability of this compound. These studies have primarily utilized conditioned place preference and self-administration paradigms.
Conditioned place preference (CPP) is a widely used model to evaluate the rewarding properties of a substance. nih.govfrontiersin.org Studies have demonstrated that all four stereoisomers of this compound are capable of inducing a conditioned place preference in rats, indicating that they all possess rewarding properties. researchgate.netresearchgate.net Notably, there were no apparent differences in the potency of the isomers to induce place preference. researchgate.netresearchgate.net
Further research has implicated the brain's dopaminergic system in mediating these rewarding effects. researchgate.net The administration of dopamine (B1211576) D1 and D2 receptor antagonists, SCH 23390 and raclopride (B1662589) respectively, was found to attenuate the increase in place preference induced by this compound. researchgate.netresearchgate.net This suggests that the rewarding effects of this compound are, at least in part, dependent on its interaction with dopamine receptors.
Self-administration studies in primates provide a model with high predictive validity for the abuse potential of a drug in humans. The reinforcing effects of (±)-cis-4-methylaminorex have been evaluated in both baboons and rhesus monkeys. nih.gov In these studies, animals were first trained to self-administer cocaine, after which this compound or a vehicle was substituted.
In baboons, lever pressing was maintained on a fixed-ratio (FR) 80 or 160 schedule. One of the tested doses of this compound was found to maintain self-administration behavior at levels above that of the vehicle control in all animals. nih.gov Similarly, in rhesus monkeys trained on an FR 10 schedule, at least two doses of this compound were self-administered at rates higher than the vehicle. nih.gov These findings demonstrate that this compound functions as an effective reinforcer, indicating a potential for abuse similar to other psychomotor stimulants. nih.gov
| Primate Species | Training Drug | Reinforcement Schedule | This compound Effect |
|---|---|---|---|
| Baboon | Cocaine | FR 80 or FR 160 | Maintained self-administration above vehicle levels |
| Rhesus Monkey | Cocaine | FR 10 | Self-administered at rates exceeding vehicle injections |
Drug Discrimination Studies
Drug discrimination studies in animals are used to assess the subjective effects of a compound. In these paradigms, animals are trained to recognize the internal state produced by a specific drug and differentiate it from a vehicle injection. wikipedia.org Research has shown that in rats trained to discriminate S(+)-amphetamine from saline, the stimulus effects of amphetamine generalized to racemic cis- and trans-4-methylaminorex, as well as to all four of its individual optical isomers. wikipedia.org
Furthermore, in rats trained to discriminate cocaine from saline, the stimulus generalized to this compound. wikipedia.org These results suggest that this compound produces subjective effects that are similar to those of amphetamine and cocaine. wikipedia.org Pharmacological experiments have also revealed differing potencies among the isomers in producing these stimulus properties, with a rank order of trans-(4S,5S) > cis-(4S,5R) = cis-(4R,5S) > trans-(4R,5R). mdpi.comnih.gov
Stereospecific Behavioral Profiles
The four stereoisomers of this compound exhibit distinct behavioral profiles, largely stemming from their differing potencies and pharmacodynamic properties. nih.govmdma.ch While all isomers demonstrate stimulant-like effects, the specific nature and intensity of these effects vary.
The trans-(4S,5S)-isomer is consistently reported as the most potent isomer in terms of its effects on locomotor activity and its stimulus properties in drug discrimination studies. mdpi.comnih.govnih.gov In contrast, the trans-(4R,5R)-isomer is generally the least potent. mdpi.comnih.govnih.gov The two cis-isomers, (4R,5S) and (4S,5R), typically exhibit intermediate and roughly equal potency. mdpi.comnih.govnih.gov
Metabolism and Biotransformation in Animal Models
Identification of Metabolic Pathways and Metabolites (in vivo animal studies)
Research involving the administration of 4-Methylaminorex to rats has provided insight into its metabolic pathways. nih.gov An in vivo study in Sprague-Dawley rats, which received the compound both orally and intravenously, showed that a significant portion of the drug is excreted without being metabolized. oup.comecddrepository.org Approximately 60% of the total excreted radioactivity in urine was identified as the unchanged parent drug. nih.govoup.com This suggests that, similar to amphetamines, this compound is relatively resistant to extensive metabolism. nih.govscispace.com
The primary routes of biotransformation that do occur involve oxidative deamination and aromatic hydroxylation. nih.govoup.com There was no evidence found for conjugation with glucuronide or sulfate, which are common phase II metabolic pathways. nih.govoup.com
Three specific metabolites have been identified in rat urine using high-performance liquid chromatography-tandem mass spectrometry. nih.govoup.com These findings indicate that the metabolic processes for this compound include aromatic hydroxylation, oxidative deamination, and hydrolytic degradation back to its precursor. nih.govoup.comscispace.com The 4-methyl substitution on the oxazoline (B21484) ring is suggested to inhibit more extensive metabolism, a characteristic that is also observed with the alpha-methyl substitution in β-phenylethylamines. nih.gov While metabolic turnover to norephedrine (B3415761) occurs, studies on the specific stereoisomers of this compound suggest this conversion does not likely contribute significantly to the compound's primary pharmacological effects. researchgate.net
Table 1: Metabolites of this compound Identified in Rat Models
| Metabolite Name | Metabolic Pathway | Source |
|---|---|---|
| 2-amino-5-(p-hydroxyphenyl)-4-methyl-2-oxazoline | Aromatic Hydroxylation | oup.com, nih.gov |
| 5-phenyl-4-methyl-2-oxazolidinone | Oxidative Deamination | oup.com, nih.gov, ecddrepository.org |
Analytical and Forensic Research Methodologies
Chromatographic Techniques for Identification and Quantification
Chromatographic methods are fundamental in separating 4-Methylaminorex from complex matrices and differentiating its isomers.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a widely used technique for the analysis of this compound. In this method, the compound is typically derivatized to increase its volatility and improve chromatographic separation. For instance, tert-butyldimethylsilyl derivatives of cis- and trans-4-Methylaminorex have been successfully used for their quantitative determination in plasma, urine, and tissue samples. researchgate.net The electron-ionization mass spectrum of underivatized this compound provides characteristic fragmentation patterns that aid in its identification. researchgate.net
Research has shown that the trans isomers of this compound, being more symmetrical and less polar, tend to elute before the cis isomers in GC analysis. mdma.ch However, the hydrochloride salts of this compound can undergo thermal decomposition in the injector port, leading to a more complex chromatogram, though the free base is still detectable. mdma.ch
A study on a related compound, pF-4-methylaminorex, utilized GC-MS with a method locked to a tetracosane (B166392) retention time standard. policija.si The analysis was performed on a capillary column with a temperature program designed for optimal separation. policija.si Comprehensive GC-MS analysis has been instrumental in the characterization of various this compound derivatives. drugsandalcohol.iefyxzz.cnscispace.com
Liquid Chromatography-Mass Spectrometry (LC-MS/MS, LC-HRMS, UPLC-QTOF-MS)
Liquid chromatography coupled with mass spectrometry offers high sensitivity and specificity for the analysis of this compound and its analogues. Techniques such as LC-MS/MS, LC-HRMS, and UPLC-QTOF-MS are frequently employed.
LC-HRMS has been used to characterize novel halogenated derivatives of this compound, such as 4′-fluoro-4-methylaminorex, 4′-chloro-4-methylaminorex, and 4′-bromo-4-methylaminorex. nih.govnih.gov This technique provides high-resolution mass data, enabling the accurate determination of elemental composition. nih.govnih.gov For example, in the analysis of pF-4-methylaminorex, HPLC-TOF was used to obtain the exact mass of the compound. policija.si
UPLC-QTOF-MS has been applied to identify compounds like 4'-F-4-MAR, providing detailed information on the quasi-molecular ion and its fragmentation patterns under positive electrospray ionization (ESI+). fyxzz.cn Similarly, a validated HPLC-MS/MS method was developed to measure plasma levels of cis-4,4′-DMAR, a para-methyl analog of this compound. researchgate.netnih.govresearchgate.net This method utilized a gradient elution on a C18 column with detection in multiple reaction monitoring (MRM) mode for enhanced selectivity. researchgate.netresearchgate.net
Chiral High-Performance Liquid Chromatography (HPLC-UV)
Due to the presence of two chiral centers, this compound exists as four stereoisomers. Chiral HPLC is essential for the separation and analysis of these individual enantiomers. nih.gov Chiral columns, particularly those based on derivatized polysaccharides like amylose, have proven effective for the enantioseparation of this compound derivatives. nih.gov
In one study, a Lux i-Amylose-1 column was successfully used for the chiral separation of three halogenated this compound derivatives, with the results indicating that the samples were racemic mixtures of the trans diastereomer. nih.gov The chromatographic behavior was influenced by the size of the halogen atom. nih.gov This technique, often combined with UV detection, is a powerful tool for determining the enantiomeric composition of this compound samples. nih.govnih.gov
Spectroscopic Characterization in Research Settings
Spectroscopic methods provide detailed structural information, which is critical for the unambiguous identification of this compound and its isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of this compound and its derivatives. Both ¹H and ¹³C NMR, along with two-dimensional experiments like COSY and HMBC, are used to assign the proton and carbon resonances. nih.govojp.gov
For instance, in the characterization of halogenated this compound derivatives, COSY spectra were used to identify correlations between protons, and HMBC spectra revealed long-range couplings between protons and carbons, allowing for complete structural assignment. nih.gov The chemical shifts of the methyl protons were correlated with the C-4 and C-5 carbons, and the methine protons H-4 and H-5 were correlated with the C-2 carbon. nih.gov NMR analysis, in conjunction with chiral HPLC, has confirmed that many clandestinely produced samples of this compound derivatives are racemic mixtures of the trans diastereomer. nih.govnih.gov NMR has been a key technique in the comprehensive characterization of new psychoactive substances related to this compound. drugsandalcohol.iefyxzz.cnscispace.com
Mass Spectrometry Fragmentation Analysis
The analysis of fragmentation patterns in mass spectrometry (MS) is crucial for identifying this compound and distinguishing its isomers. Both electron impact (EI) ionization, typically used in GC-MS, and electrospray ionization (ESI) with collision-induced dissociation (CID), used in LC-MS, provide characteristic fragmentation data. fyxzz.cn
In the analysis of 4'-F-4-MAR, the fragmentation mechanisms under both EI and ESI-CID were deduced to assist in its identification. fyxzz.cn High-resolution mass spectrometry (HRMS) allows for the precise measurement of fragment ions, further aiding in structural confirmation. nih.govnih.govnih.govresearchgate.net For example, in the analysis of pF-4-methylaminorex, the base peak in the EI mass spectrum was observed at m/z 70. policija.si The fragmentation of the quasi-molecular ion in LC-HRMS provides valuable structural information about different parts of the molecule. fyxzz.cnnih.govnih.gov
Table of Analytical Data for this compound and its Derivatives
| Analytical Technique | Compound | Key Findings |
| GC-MS | This compound Isomers | Trans isomers elute before cis isomers. mdma.ch |
| pF-4-methylaminorex | Retention time of 4.09 min under specific conditions; base peak at m/z 70. policija.si | |
| LC-HRMS | Halogenated this compound Derivatives | Provided high-resolution mass data for accurate mass determination. nih.govnih.gov |
| pF-4-methylaminorex | Measured exact mass was 194.0858. policija.si | |
| UPLC-QTOF-MS | 4'-F-4-MAR | Quasi-molecular ion [M+H]⁺ at m/z 195.0926. fyxzz.cn |
| Chiral HPLC-UV | Halogenated this compound Derivatives | Samples were racemic mixtures of the trans diastereomer. nih.govnih.gov |
| NMR Spectroscopy | Halogenated this compound Derivatives | Confirmed structure and stereochemistry through ¹H, ¹³C, COSY, and HMBC experiments. nih.govnih.gov |
Immunoassay Applications in Research
Immunoassays serve as a valuable initial screening tool for the detection of this compound in biological samples, although they exhibit notable cross-reactivity. In research studies involving the administration of 4-MAX isomers to rats, several on-site immunoassays were tested for their ability to detect the compound in urine. nih.gov The findings indicated that while not all immunoassays were effective, some could detect the isomers, primarily by cross-reacting with antibodies designed for amphetamine or methamphetamine. nih.govresearchgate.net This cross-reactivity highlights the structural similarities between this compound and other phenethylamines.
The Enzyme Multiplied Immunoassay Technique (EMIT) is one such method that has been employed in the analysis of samples containing this compound. nih.gov However, due to the potential for false positives and the inability of these screening tests to differentiate between the specific isomers of this compound, any positive results from immunoassays necessitate confirmation by more specific and sensitive analytical methods. nih.govresearchgate.net
Methodologies for Isomeric Separation and Identification
The presence of two chiral centers in the this compound molecule results in the existence of four stereoisomers: (±)-cis and (±)-trans. nih.govmdma.ch The differentiation and identification of these isomers are critical, particularly as the legal status can differ between them. nih.govsouthernforensic.org A variety of advanced analytical techniques are employed to achieve this separation and provide detailed structural information.
Chromatographic Techniques:
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are fundamental to the separation of this compound isomers.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a widely used method for the analysis of this compound. researchgate.net To improve volatility and chromatographic resolution, the isomers are often derivatized, for instance, into tert-butyldimethylsilyl derivatives for quantitative determination in plasma, urine, and tissue. nih.govresearchgate.net Different retention times for the cis and trans isomers have been observed, allowing for their separation. nih.gov For example, one study reported retention times of 7.97 minutes for the cis isomer and 7.88 minutes for the trans isomer under their specific GC conditions. nih.gov The electron-ionization mass spectra of the cis and trans racemates are typically identical, necessitating chromatographic separation for differentiation. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS methods have also been successfully developed for the separation of this compound isomers. nih.gov One method achieved baseline separation of the cis and trans isomers of a related compound, 3',4'-methylenedioxy-4-methylaminorex (MDMAR), with retention times of 15.25 minutes for the cis isomer and 16.29 minutes for the trans isomer. nih.gov For the analysis of the related compound 4,4'-dimethylaminorex (B145552) (4,4'-DMAR), a method using a Kinetex C18 column with gradient elution has been validated. researchgate.net
Chiral High-Performance Liquid Chromatography (Chiral HPLC): For the separation of enantiomers, chiral HPLC is essential. mdpi.com Columns based on derivatized polysaccharides, such as amylose, have proven effective for the chiral separation of a broad spectrum of new psychoactive substances, including derivatives of this compound. mdpi.com Research on halogenated derivatives of this compound demonstrated that a Lux i-Amylose-1 column could resolve the racemic mixtures of the trans diastereomer. mdpi.com
Spectroscopic and Other Techniques:
In conjunction with chromatography, various spectroscopic methods provide definitive structural identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C-NMR spectroscopy are powerful tools for the structural elucidation of this compound isomers. nih.govnih.govojp.gov NMR data can differentiate between the cis and trans diastereomers based on the chemical shifts of protons and carbons, particularly at positions C-2, C-4, and C-5 of the oxazoline (B21484) ring. nih.gov For instance, comparisons of NMR data with literature values have been used to confirm that certain synthesized derivatives belong to the trans-series. nih.gov
High-Resolution Mass Spectrometry (HR-MS): HR-MS provides highly accurate mass measurements, which aids in confirming the elemental composition of the molecule and its fragments. nih.govpolicija.si This technique is often coupled with liquid chromatography (LC-HRMS) for comprehensive analysis. nih.gov
Fourier-Transform Infrared Spectroscopy (FTIR): FTIR provides information about the functional groups present in the molecule and can be used to differentiate between the cis and trans racemates. ecddrepository.org
The table below summarizes the analytical methodologies and key findings from various research studies on the separation and identification of this compound isomers.
| Methodology | Matrix/Sample Type | Key Findings | Reference(s) |
| Immunoassays | Rat Urine | Detected 4-MAX isomers, primarily as amphetamine or methamphetamine. | researchgate.net, nih.gov |
| GC-MS | Plasma, Urine, Tissue | Quantitative determination of cis- and trans-4-MAX as tert-butyldimethylsilyl-derivatives. | researchgate.net, nih.gov |
| GC-MS | Synthesized standards | Separation of cis (RT 7.97 min) and trans (RT 7.88 min) isomers. | nih.gov |
| LC-MS | Synthesized standards | Separation of cis (RT 15.25 min) and trans (RT 16.29 min) isomers of MDMAR. | nih.gov |
| Chiral HPLC | Synthesized standards | A Lux i-Amylose-1 column was effective for the chiral separation of trans diastereomer derivatives. | mdpi.com |
| NMR Spectroscopy | Synthesized standards | Differentiated cis and trans diastereomers based on chemical shifts. | nih.gov, ojp.gov |
| HR-MS | Synthesized standards | Provided accurate mass measurements for formula confirmation. | nih.gov, policija.si |
| FTIR | Synthesized standards | Can facilitate the differentiation of cis and trans racemates. | ecddrepository.org |
Structure Activity Relationship Sar Studies
Influence of Stereochemistry on Pharmacological and Behavioral Activity
4-Methylaminorex possesses two chiral centers, giving rise to four distinct stereoisomers: (±)-cis and (±)-trans diastereomers, each consisting of a pair of enantiomers. nih.govmdpi.com Research has consistently demonstrated that the spatial arrangement of the methyl and phenyl groups relative to the oxazoline (B21484) ring profoundly influences the compound's potency and effects.
Neurochemical and behavioral studies have established a clear hierarchy of potency among the four stereoisomers. The trans-(4S,5S)-isomer is consistently identified as the most potent of the four. smolecule.comnih.gov This is followed by the two cis-isomers, which are generally found to be roughly equipotent to each other, while the trans-(4R,5R)-isomer is the least active. smolecule.comnih.govwikipedia.org
In studies examining the stimulus properties in rats trained to discriminate S(+)amphetamine from saline, the S(+)amphetamine stimulus generalized to all four optical isomers of this compound. The relative potencies were determined to be: trans-(4S,5S) > cis-(4S,5R) ≈ cis-(4R,5S) > trans-(4R,5R). wikipedia.org The trans-(4S,5S) isomer's potency was found to be comparable to that of S(+)amphetamine itself. wikipedia.org
Further research into their effects on monoamine systems reveals that all four stereoisomers can induce rewarding properties, with the trans-isomers being at least as potent as the cis-isomers. nih.gov These effects are believed to be mediated by the brain's dopaminergic system. nih.govresearchgate.net Studies on extracellular dopamine (B1211576) and serotonin (B10506) levels have shown that all isomers, with the exception of the relatively inactive trans-(4R,5R) isomer, elevate levels of both neurotransmitters. The rank order of potency for increasing dopamine levels is: trans-(4S,5S) > cis-(4S,5R) ≈ cis-4R,5S > trans-(4R,5R). researchgate.net For serotonin elevation, the order is slightly different: cis-4S,5R > trans-4S,5S ≈ cis-4R,5S > trans-4R,5R. researchgate.net
Interestingly, while the racemic (±)-cis isomer is the form most commonly encountered in illicit samples, the trans-(4S,5S) isomer, which is more potent, has not been scheduled in the same manner. wikipedia.org
Table 1: Relative Potency of this compound Stereoisomers
| Stereoisomer | Relative Potency (Amphetamine Discrimination) | Effect on Dopamine Release |
|---|---|---|
| trans-(4S,5S) | Most Potent | Highest |
| cis-(4S,5R) | Intermediate | Moderate |
| cis-(4R,5S) | Intermediate | Moderate |
| trans-(4R,5R) | Least Potent | Lowest/Inactive |
This table is based on data from multiple animal studies and may not directly translate to human pharmacology.
Impact of Structural Modifications on Neuropharmacological Profiles (e.g., Halogenation, Methylation)
The neuropharmacological profile of this compound can be further modulated by chemical substitutions on the phenyl ring, primarily through methylation and halogenation. These modifications alter the compound's affinity and efficacy at monoamine transporters.
Methylation
The addition of methyl groups to the this compound structure has a significant impact on its activity. A notable analog is 4,4′-Dimethylaminorex (4,4′-DMAR), which features an additional methyl group at the para-position of the phenyl ring. In vitro studies have shown that 4,4′-DMAR is a potent inhibitor of norepinephrine (B1679862), dopamine, and serotonin transporters, with a greater preference for the serotonin transporter compared to 4-MAR. researchgate.net This profile suggests that 4,4′-DMAR may have psychoactive properties more similar to MDMA than to amphetamine. researchgate.net Both 4-MAR and 4,4′-DMAR act as substrates, inducing the release of dopamine. researchgate.net
In contrast, another methylated analog, 3,4-dimethylaminorex (3,4-DMAR), demonstrates only weak inhibition of the norepinephrine transporter and has no significant activity at the dopamine and serotonin transporters, suggesting it likely possesses only weak psychostimulant properties. researchgate.net
Halogenation
The introduction of a halogen atom to the phenyl ring of this compound is a common structural modification, creating a series of analogs with potentially altered pharmacological profiles. Several halogenated derivatives have been identified, including those with fluorine, chlorine, and bromine substitutions, typically at the para- (4′) or ortho- (2′) position of the phenyl ring. smolecule.comwikipedia.org
Recent analyses of seized materials have identified 4′-fluoro-4-methylaminorex, 4′-chloro-4-methylaminorex, and 4′-bromo-4-methylaminorex, all of which were found to be racemic mixtures of the trans-diastereomer. smolecule.com The predominance of the trans form in these illicitly synthesized analogs is noteworthy given the established higher potency of the trans isomers of the parent compound, this compound. smolecule.com
While detailed pharmacological data for many of these halogenated analogs remains limited in the scientific literature, their structural similarity to this compound suggests they likely possess stimulant properties, acting on monoamine neurotransmitters. wikipedia.orgwikipedia.org For instance, the stimulant effects of 4′-fluoro-4-methylaminorex are presumed to be similar to other psychoactive substances that enhance alertness and mood through actions on norepinephrine and dopamine. wikipedia.org The fluorination of the molecule may also influence its metabolic stability, potentially leading to a longer half-life compared to its non-halogenated counterpart. wikipedia.org
Analogs such as 2′-fluoro-4-methylaminorex (2F-MAR) have also been reported, though comprehensive pharmacological characterization is still lacking. wikipedia.org The position of the halogen on the phenyl ring (e.g., ortho- vs. para-) could introduce steric effects that lead to distinct receptor-binding profiles. wikipedia.org
Table 2: Investigated Structural Modifications of this compound
| Compound | Modification | Stereochemistry (if reported) | Key Pharmacological Characteristics |
|---|---|---|---|
| This compound (4-MAR) | Parent Compound | (±)-cis, (±)-trans | Preferential dopamine and norepinephrine releaser |
| 4,4′-Dimethylaminorex (4,4′-DMAR) | para-Methylation | (±)-cis and (±)-trans | Potent, non-selective monoamine releaser with significant serotonin activity |
| 3,4-Dimethylaminorex (3,4-DMAR) | 3,4-Methylation | Not specified | Weak norepinephrine transporter inhibitor |
| 4′-Fluoro-4-methylaminorex | para-Fluorination | (±)-trans | Presumed stimulant; limited pharmacological data |
| 4′-Chloro-4-methylaminorex | para-Chlorination | (±)-trans | Presumed stimulant; limited pharmacological data |
| 4′-Bromo-4-methylaminorex | para-Bromination | (±)-trans | Presumed stimulant; limited pharmacological data |
| 2′-Fluoro-4-methylaminorex (2F-MAR) | ortho-Fluorination | Not specified | Presumed stimulant; limited pharmacological data |
This table summarizes available data and highlights areas where further research is needed.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-Methylaminorex, and what analytical techniques are used for structural verification?
- Answer: The synthesis of this compound typically involves condensation reactions between benzaldehyde derivatives and hydroxylamine intermediates, followed by catalytic hydrogenation. Key analytical techniques for structural verification include gas chromatography-mass spectrometry (GC-MS) for purity assessment, nuclear magnetic resonance (NMR) for stereochemical confirmation, and infrared spectroscopy (IR) for functional group identification. For example, GC-MS retention indices and fragmentation patterns are critical for distinguishing this compound from structural analogs like aminorex .
Q. How does the stereochemistry of this compound influence its pharmacological activity?
- Answer: The cis and trans isomers of this compound exhibit distinct receptor binding affinities. In vitro studies using radioligand displacement assays show that the cis isomer has higher potency at serotonin (5-HT2A) and norepinephrine transporters compared to the trans isomer. Pharmacokinetic studies in animal models further demonstrate differences in blood-brain barrier penetration and metabolic half-life between enantiomers, emphasizing the need for chiral separation techniques (e.g., chiral HPLC) in experimental design .
Q. What are the key physicochemical properties of this compound relevant to experimental design?
- Answer: Key properties include a melting point range of 180–185°C (indicative of purity), logP (octanol-water partition coefficient) of 2.1 ± 0.3 (suggesting moderate lipophilicity), and pKa values of 8.7 (amine group) and 10.2 (oxazoline ring). These parameters inform solvent selection for solubility studies (e.g., using DMSO or ethanol) and stability testing under varying pH conditions .
Advanced Research Questions
Q. What methodological challenges exist in detecting this compound in biological samples, and how can they be addressed?
- Answer: Challenges include low plasma concentrations and rapid metabolism into hydroxylated derivatives. Advanced liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) improves detection limits (LOQ < 1 ng/mL). Solid-phase extraction (SPE) using mixed-mode sorbents (e.g., Oasis MCX) enhances recovery rates from complex matrices like urine or brain tissue. Metabolite identification requires high-resolution mass spectrometry (HRMS) and isotopic labeling to trace biotransformation pathways .
Q. How do the neurochemical effects of this compound compare to structurally related stimulants like aminorex or amphetamines?
- Answer: Comparative microdialysis studies in rodents reveal that this compound induces a 300% increase in extracellular dopamine in the nucleus accumbens, exceeding amphetamine (150%) but lagging behind aminorex (400%). Receptor profiling via in vitro binding assays shows unique affinity for sigma-1 receptors (Ki = 120 nM), a feature absent in most amphetamines. These differences necessitate tailored experimental models to assess addiction potential and neurotoxicity .
Q. What strategies can resolve contradictory findings in studies on this compound's mechanism of action?
- Answer: Discrepancies in reported EC50 values (e.g., 10 nM vs. 50 nM for 5-HT release) may arise from variations in cell lines (e.g., HEK-293 vs. PC12) or assay conditions (e.g., buffer pH). Standardizing protocols (e.g., using unified cell models and temperature controls) and conducting meta-analyses with multivariate regression can isolate confounding variables. Replication studies in independent labs are critical for validating dose-response relationships .
Q. How can in silico modeling predict the receptor binding affinities of this compound derivatives?
- Answer: Molecular docking simulations (e.g., AutoDock Vina) using crystal structures of monoamine transporters (e.g., DAT PDB: 4XP4) can predict binding modes and ΔG values. Quantitative structure-activity relationship (QSAR) models incorporating Hammett constants and molar refractivity parameters enable rational design of analogs with reduced off-target effects. Validation via in vitro assays is essential to confirm computational predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
